molecular formula C11H13N B8544183 1,4,6-Trimethyl-1H-indole

1,4,6-Trimethyl-1H-indole

Cat. No. B8544183
M. Wt: 159.23 g/mol
InChI Key: DJMWHGHSHOEXCI-UHFFFAOYSA-N
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Patent
US08377949B2

Procedure details

A solution of the 4,6-dimethylindole (750 mg, 5.2 mmol) in DMF (20 mL) is cooled to 0° C. under nitrogen and is treated with 60% sodium hydride in mineral oil (413 mg, 10.3 mmol). After stirring for 15 minutes the iodomethane (0.4 mL, 6.2 mmol) is introduced and the cooling bath is removed. After 30 minutes the solution is quenched with water (5 ml) and then concentrates to reduce the volume of DMF. The reaction is poured into a mixture of water (200 mL) and EtOAc (100 mL). The layers are separated and the aqueous phase is extracted with EtOAc (3×200 mL). The combined organics are washed with water (3×), dried (MgSO4), filtered and concentrated. The residue is purified by flash chromatography with 10% EtOAc in Hexane as the eluent to afford 1,4,6-Trimethyl-1H-indole (700 mg, 80%) as a white solid.
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
413 mg
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[H-].[Na+].I[CH3:15]>CN(C=O)C>[CH3:15][N:6]1[C:7]2[C:3](=[C:2]([CH3:1])[CH:10]=[C:9]([CH3:11])[CH:8]=2)[CH:4]=[CH:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
CC1=C2C=CNC2=CC(=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
413 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0.4 mL
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is introduced
CUSTOM
Type
CUSTOM
Details
the cooling bath is removed
CUSTOM
Type
CUSTOM
Details
After 30 minutes the solution is quenched with water (5 ml)
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction is poured into a mixture of water (200 mL) and EtOAc (100 mL)
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with EtOAc (3×200 mL)
WASH
Type
WASH
Details
The combined organics are washed with water (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography with 10% EtOAc in Hexane as the eluent

Outcomes

Product
Name
Type
product
Smiles
CN1C=CC2=C(C=C(C=C12)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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